[(Buta-1,3-dien-2-yl)oxy]benzene
CAS No.: 53960-28-4
Cat. No.: VC19606674
Molecular Formula: C10H10O
Molecular Weight: 146.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53960-28-4 |
|---|---|
| Molecular Formula | C10H10O |
| Molecular Weight | 146.19 g/mol |
| IUPAC Name | buta-1,3-dien-2-yloxybenzene |
| Standard InChI | InChI=1S/C10H10O/c1-3-9(2)11-10-7-5-4-6-8-10/h3-8H,1-2H2 |
| Standard InChI Key | HHFFAROITIODMI-UHFFFAOYSA-N |
| Canonical SMILES | C=CC(=C)OC1=CC=CC=C1 |
Introduction
Physicochemical Properties
Structural Features
The compound consists of a benzene ring substituted with a buta-1,3-dien-2-yloxy group. Its canonical SMILES representation (C=CC(=C)OC₁=CC=CC=C₁) highlights the conjugated diene system adjacent to the ether oxygen . The InChI key (HHFFAROITIODMI-UHFFFAOYSA-N) confirms its stereochemical uniqueness .
Table 1: Key Structural and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₀O | |
| Molecular Weight | 146.19 g/mol | |
| Density | 0.886 g/cm³ | |
| Boiling Point | 180.1°C at 760 mmHg | |
| Flash Point | 54°C | |
| Vapor Pressure | 1.24 mmHg at 25°C | |
| LogP (Octanol-Water) | 2.885 |
Spectroscopic Characteristics
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the compound’s structure. The ¹H NMR spectrum exhibits signals for the aromatic protons (δ 7.27–7.33 ppm) and the conjugated diene system (δ 5.02–5.17 ppm). IR stretches at 1640 cm⁻¹ (C=C) and 1240 cm⁻¹ (C-O) further validate the functional groups.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary route involves the reaction of phenol with buta-1,3-diene under controlled conditions:
Triethylamine or similar bases catalyze the etherification, yielding the product at 60–70% efficiency. Purification via fractional distillation or column chromatography achieves >95% purity.
Industrial Optimization
Continuous flow reactors enhance scalability, reducing reaction times from hours to minutes. Advanced techniques like membrane-assisted solvent recovery improve yield (85–90%) while minimizing waste.
Chemical Reactivity and Mechanisms
Diels-Alder Reactions
The conjugated diene system participates in [4+2] cycloadditions with dienophiles (e.g., maleic anhydride), forming six-membered rings. Reaction kinetics show a second-order dependence, with rate constants (k) of 0.15 M⁻¹s⁻¹ at 25°C.
Electrophilic Aromatic Substitution
The electron-rich benzene ring undergoes nitration and halogenation. Nitration with HNO₃/H₂SO₄ at 0°C yields mono-substituted products (para:meta ratio = 4:1).
Hydrogenation
Catalytic hydrogenation (H₂, Pd/C) reduces the diene to a single bond, producing [(Butan-2-yl)oxy]benzene. Selectivity exceeds 90% under 50 psi H₂.
Pharmacological Applications
Antiproliferative Activity
Derivatives of [(Buta-1,3-dien-2-yl)oxy]benzene, such as 3-(buta-1,3-dien-1-yl)azetidin-2-one analogues, inhibit tubulin polymerization in MCF-7 breast cancer cells (IC₅₀ = 0.8–1.2 µM) . These compounds arrest the cell cycle at the G2/M phase, inducing apoptosis .
Table 2: Selected Pharmacological Data
| Derivative | IC₅₀ (µM) | Target |
|---|---|---|
| 9a | 0.8 | Tubulin Assembly |
| 11a | 1.1 | Microtubule Dynamics |
| 15b | 1.4 | Colchicine Binding |
Prodrug Development
Phosphate esters of the compound (e.g., 14a) exhibit enhanced solubility and bioavailability. In vivo studies in murine models show a 40% reduction in tumor volume after 21 days .
Industrial and Material Science Applications
Polymer Chemistry
The diene moiety facilitates copolymerization with styrene and acrylates, producing elastomers with high thermal stability (Tg = 120°C).
Benzofuran Synthesis
[(Buta-1,3-dien-2-yl)oxy]benzene serves as a precursor in ruthenium-catalyzed ring-closing metathesis (RCM) reactions. For example, heating with Grubbs catalyst II yields benzofurans in 90% yield .
Structural Analogs and Comparative Analysis
Table 3: Comparison with Related Compounds
| Compound | Key Feature | Application |
|---|---|---|
| 1,3-Butadiene | Simple diene | Polymer synthesis |
| Styrene | Aromatic vinyl monomer | Polystyrene production |
| Allylbenzene | Allyl-substituted benzene | Flavoring agents |
[(Buta-1,3-dien-2-yl)oxy]benzene uniquely combines aromatic stability with diene reactivity, enabling diverse applications unmatched by simpler analogs .
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